molecular formula C28H36N2O4 B11640161 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11640161
M. Wt: 464.6 g/mol
InChI Key: GLJXWDOMTWRYHZ-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidone core, which is often associated with biological activity and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidone core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, alkylation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure cost-effectiveness and scalability. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with pyrrolidone cores are often investigated for their interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one include other pyrrolidone derivatives, such as:

  • N-phenylpyrrolidone
  • 4-hydroxy-2-pyrrolidone
  • 1-(2-dimethylaminoethyl)-4-phenylpyrrolidone

Uniqueness

What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of tert-butyl, dimethylamino, ethoxy, and methylbenzoyl groups may enhance its stability, solubility, and interaction with biological targets compared to other pyrrolidone derivatives.

Properties

Molecular Formula

C28H36N2O4

Molecular Weight

464.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O4/c1-8-34-21-13-14-22(18(2)17-21)25(31)23-24(19-9-11-20(12-10-19)28(3,4)5)30(16-15-29(6)7)27(33)26(23)32/h9-14,17,24,31H,8,15-16H2,1-7H3/b25-23+

InChI Key

GLJXWDOMTWRYHZ-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.